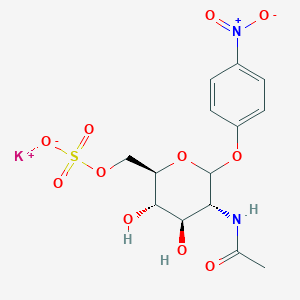
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is a complex organic compound with the molecular formula C14H18N2O8S. It is a derivative of glucopyranoside and is characterized by the presence of a nitrophenyl group, an acetamido group, and a sulfate group. This compound is often used in biochemical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate typically involves multiple steps. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using acetyl groups to prevent unwanted reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction using 4-nitrophenol.
Acetylation: The acetamido group is introduced by acetylation using acetic anhydride.
Sulfation: The sulfate group is introduced using sulfur trioxide-pyridine complex in an appropriate solvent.
Deprotection: The acetyl protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and other by-products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 4-nitrophenol, acetamido-deoxy-glucopyranoside.
Reduction: 4-aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is used to investigate glycosidase activities in various biological samples.
Medicine: It is employed in diagnostic assays to detect specific enzyme deficiencies or activities in clinical samples.
Industry: The compound is used in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes. The nitrophenyl group acts as a chromogenic substrate, which, upon enzymatic cleavage, releases 4-nitrophenol. This release can be quantitatively measured by spectrophotometry, providing insights into enzyme activity. The acetamido and sulfate groups contribute to the specificity and stability of the compound in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranoside: Similar structure but with a galactopyranoside moiety instead of glucopyranoside.
4-Nitrophenyl N-acetyl-β-D-glucosaminide: Lacks the sulfate group but has a similar nitrophenyl and acetamido structure.
Uniqueness
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is unique due to the presence of the sulfate group, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in enzymatic assays where solubility and stability are crucial.
Properties
Molecular Formula |
C14H17KN2O11S |
|---|---|
Molecular Weight |
460.46 g/mol |
IUPAC Name |
potassium;[(2R,3S,4R,5R)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H18N2O11S.K/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1/t10-,11-,12-,13-,14?;/m1./s1 |
InChI Key |
OWFVRPVXAZQCAE-LEXQQUKESA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


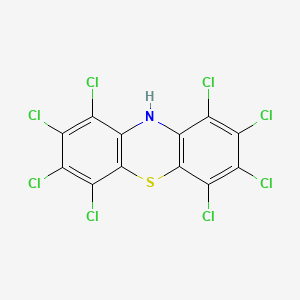
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)

![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)


![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)

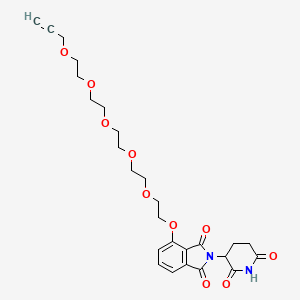
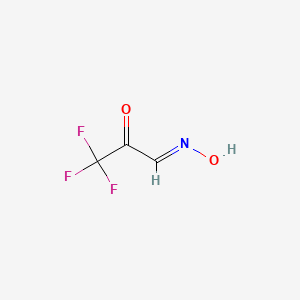
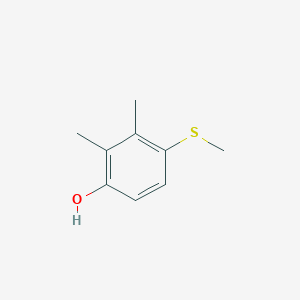

![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)

